molecular formula C7H10O B1296799 4-Methylenecyclohexanone CAS No. 29648-66-6

4-Methylenecyclohexanone

Cat. No. B1296799
CAS RN: 29648-66-6
M. Wt: 110.15 g/mol
InChI Key: SDJWUMGNEHCWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylenecyclohexanone is a ketone compound . It is a member of the class of cyclohexanones .


Synthesis Analysis

A computational study of the stable conformations and gas-phase enthalpies of formation at 25 °C of 4-Methylenecyclohexanone has been carried out by G3 (MP2)//B3LYP calculations .


Molecular Structure Analysis

The molecular formula of 4-Methylenecyclohexanone is C7H10O . It contains total 18 bond(s); 8 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 six-membered ring(s), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of 4-Methylenecyclohexanone have been studied in the context of conformations and enthalpies of formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylenecyclohexanone include its molecular weight, which is 110.15 g/mol. More detailed properties are not available in the retrieved sources.

Safety and Hazards

Safety measures for handling 4-Methylenecyclohexanone include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-methylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWUMGNEHCWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341497
Record name 4-Methylenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylenecyclohexanone

CAS RN

29648-66-6
Record name 4-Methylenecyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylenecyclohexanone
Reactant of Route 2
4-Methylenecyclohexanone
Reactant of Route 3
4-Methylenecyclohexanone
Reactant of Route 4
4-Methylenecyclohexanone
Reactant of Route 5
4-Methylenecyclohexanone
Reactant of Route 6
4-Methylenecyclohexanone

Q & A

Q1: How is 4-methylenecyclohexanone synthesized?

A1: According to research by [], 4-methylenecyclohexanone can be synthesized through the pyrolysis of 1-acetyl-3-methylenecyclobutane. This process occurs at elevated temperatures (304–340°C) and involves the formation of 2-methyl-5-methylene-Δ2-dihydropyrane as an intermediate, which subsequently converts to 4-methylenecyclohexanone. Another study [] describes its formation through the disproportionation of 1-methyl-4-methylenecyclohexene at temperatures between 255-340 °C. This reaction also yields p-xylene and 1,4-dimethylcyclohexene.

Q2: What are the potential applications of 4-methylenecyclohexanone based on its chemical structure?

A2: The presence of both a carbonyl group and an exocyclic methylene group in 4-methylenecyclohexanone makes it a versatile building block in organic synthesis. It can potentially participate in a wide range of chemical reactions, including nucleophilic additions to the carbonyl group and reactions with the electron-rich double bond. This makes it a potentially valuable starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

Q3: Can the provided research shed light on the conformational preference of 4-methylenecyclohexanone?

A3: While the provided articles [, ] focus primarily on synthesis pathways, a separate study [] computationally investigated the conformational preferences of 4-methylenecyclohexanone alongside other related cyclic compounds. This study employed G3(MP2)//B3LYP calculations and determined that 4-methylenecyclohexanone preferentially adopts a chair conformation. This information is crucial for understanding the molecule's reactivity and its potential interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.